2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile: A Comprehensive Technical Guide on Structure, Reactivity, and Synthetic Applications
2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile: A Comprehensive Technical Guide on Structure, Reactivity, and Synthetic Applications
Executive Summary
Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry, comprising approximately 60% of all unique small-molecule drugs approved by the FDA[1]. Within this chemical space, piperidine derivatives represent a highly privileged structural class. 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile (CAS: 1018337-05-7) is a highly functionalized
This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways, and downstream reactivity, designed specifically for drug development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical properties of an intermediate is critical for predicting its solubility, reactivity, and behavior in purification workflows. The presence of the nitrile group significantly lowers the basicity of the adjacent piperidine nitrogen due to inductive electron withdrawal, making the compound relatively stable but susceptible to targeted nucleophilic displacement.
Quantitative Data Summary
Data aggregated from computational and empirical chemical databases[4].
| Property | Value | Structural Significance |
| CAS Number | 1018337-05-7 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₃H₁₄N₂O | Defines the core mass and elemental composition. |
| Molecular Weight | 214.26 g/mol | Ideal low-molecular-weight precursor for modular drug design. |
| Topological Polar Surface Area | 44.1 Ų | Indicates good membrane permeability if retained in the final API. |
| LogP (Predicted) | 1.916 | Optimal lipophilicity for partitioning into organic solvents during extraction. |
| Hydrogen Bond Acceptors | 3 | Provided by the ketone oxygen, piperidine nitrogen, and nitrile nitrogen. |
| Hydrogen Bond Donors | 0 | Aprotic nature prevents self-condensation under basic conditions. |
| Rotatable Bonds | 2 | Confers conformational flexibility between the piperidine and phenyl rings. |
Synthetic Pathways: Causality & Design
The synthesis of 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile can be approached via two primary routes. The choice of route depends on the availability of starting materials and the required scale.
Route A: Modified Strecker-Type Multicomponent Reaction
This is the most atom-economical route. It involves the condensation of benzaldehyde, 4-oxopiperidine, and a cyanide source.
Causality Insight: Why use sodium bisulfite (
Route B: Nucleophilic Substitution
This route utilizes
Figure 1: Divergent synthetic pathways for 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile.
Reactivity & Downstream Applications: The Bruylants Cascade
The most powerful application of
However, 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile possesses an unprotected C4-ketone, enabling a highly elegant dual-functionalization cascade .
Mechanistic Causality: When treated with an excess (≥3 equivalents) of a Grignard reagent such as phenylmagnesium bromide (
-
Iminium Generation & Displacement: The Lewis acidic magnesium coordinates the nitrile, promoting its expulsion to generate a resonance-stabilized iminium ion. The first equivalent of the phenyl anion attacks this iminium, yielding a benzhydryl (diphenylmethyl) moiety at the N-1 position.
-
Ketone Addition: Concurrently, another equivalent of
undergoes nucleophilic addition at the C4-ketone.
This cascade efficiently yields 1-benzhydryl-4-phenylpiperidin-4-ol derivatives, which are heavily utilized as high-affinity nociceptin receptor ligands and antitussive agents[3].
Figure 2: Dual-functionalization cascade via Bruylants reaction and ketone addition.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity and reproducibility, the following protocols incorporate built-in self-validation checkpoints.
Protocol 1: Synthesis via Modified Strecker Reaction
Objective: Synthesize 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile while preserving the C4-ketone.
-
Adduct Formation: Dissolve benzaldehyde (1.0 eq) in a 1:1 mixture of Methanol/Water. Add sodium bisulfite (1.0 eq) and stir at room temperature for 30 minutes until a homogenous solution of the bisulfite adduct forms.
-
Amine Addition: Add 4-oxopiperidine hydrochloride (1.0 eq). Note: If using the hydrochloride salt, add 1.0 eq of sodium acetate to buffer the solution and liberate the free amine. Stir for 1 hour.
-
Cyanation: Cool the reaction vessel to 0–5 °C using an ice bath. Dissolve sodium cyanide (
, 1.2 eq) in a minimal amount of water and add it dropwise over 30 minutes.-
Causality Check: Maintaining 0–5 °C is critical. The reaction is exothermic; elevated temperatures will promote reversible cyanohydrin formation at the ketone and potential hydrolysis of the nitrile.
-
-
Isolation: Stir the mixture overnight at room temperature. The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
-
Self-Validation:
-
IR Spectroscopy: Look for a weak
stretch at ~2230 cm⁻¹ and a strong, sharp stretch at ~1715 cm⁻¹. The presence of the 1715 cm⁻¹ peak confirms the ketone was not destroyed. -
¹H NMR: Disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a singlet integrating to 1H at ~4.8 ppm (the
-proton adjacent to the nitrile) confirms complete conversion.
-
Protocol 2: Dual-Functionalization Cascade (Bruylants + Addition)
Objective: Convert the
-
Preparation: In an oven-dried, argon-purged flask, dissolve 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C.
-
Grignard Addition: Add a commercially available solution of Phenylmagnesium bromide in THF (3.0 eq) dropwise via syringe.
-
Causality Check: Dropwise addition prevents localized heating, which can lead to unwanted dimerization of the Grignard reagent (forming biphenyl).
-
-
Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 2 hours to drive the sterically hindered addition at the C4-ketone to completion.
-
Quenching: Cool to 0 °C and strictly quench with saturated aqueous ammonium chloride (
).-
Causality Check: Do not use strong acids (like HCl) for quenching. Strong acids will rapidly dehydrate the newly formed tertiary alcohol at C4, yielding an unwanted alkene (1-benzhydryl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
-
Self-Validation:
-
TLC (Hexane/EtOAc 7:3): The product will show a lower
value than the starting material due to the polar hydroxyl group. -
LC-MS: Confirm the mass shift. The starting material mass is 214.26 g/mol ; the dual-addition product mass will be 343.46 g/mol .
-
Safety & EHS Considerations
-
Cyanide Handling: Protocol 1 utilizes
. This must be performed in a certified fume hood. Never allow cyanide salts or solutions to come into contact with acids, as this will rapidly generate lethal Hydrogen Cyanide (HCN) gas. Keep a cyanide antidote kit and 10% sodium hypochlorite (bleach) on hand to neutralize spills. -
Organometallics: Grignard reagents (Protocol 2) are highly flammable and react violently with water. Syringes and glassware must be rigorously dried.
References
-
Heravi, M. M., & Zadsirjan, V. "Prescribed drugs containing nitrogen heterocycles: an overview." RSC Advances, 2020. URL:[Link]
- Google Patents. "N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof (WO2021080929A1)." World Intellectual Property Organization.
-
Molaid / Elsevier. "Synthesis and structure–activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aimbusinessapps.com [aimbusinessapps.com]
- 3. 1-benzhydrylpiperidin-4-one - CAS号 57391-13-6 - 摩熵化学 [molaid.com]
- 4. chemscene.com [chemscene.com]
- 5. WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
